1,2-Dihydro Acenaphthylene-13C6
Overview
Description
1,2-Dihydro Acenaphthylene-13C6, also known as 1,2-DAC13C6, is a synthetic organic compound with a formula C12H10C6. It is a colorless solid that has been used in various scientific research applications. 1,2-DAC13C6 is a member of the acenaphthylene family, which is a group of compounds with a six-membered aromatic ring and two alkyl substituents. It is a stable compound with a low solubility in water and a high boiling point.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis of Hetero- and Carbocyclic Compounds : Acenaphthylene-1,2-dione, a closely related compound, serves as a starting material for synthesizing hetero- and carbocyclic compounds and complexes. It is utilized in reactions to create spiro compounds, propellanes, and ligands for catalyst reactions, highlighting its versatility in organic synthesis (Yavari & Khajeh-Khezri, 2018).
Ultrasound-assisted Synthesis : A simple and efficient procedure involves the ultrasound-assisted synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using acenaphthylene-1,2-dione, showcasing the use of ultrasonic irradiation to enhance reaction rates and yields (Ghahremanzadeh et al., 2011).
Environmental Science
- Photooxidation Studies : Research on the gas-phase oxidation of acenaphthylene and its derivatives by OH radicals and associated secondary organic aerosol (SOA) formation provides insights into the environmental impacts of these compounds. These studies help understand the atmospheric behavior of polycyclic aromatic hydrocarbons (PAHs) and their contributions to air pollution (Riva et al., 2017).
Safety and Hazards
Future Directions
1,2-Dihydro Acenaphthylene-13C6, as an important building block of many organic semiconductors, has significant potential for future research and applications in the area of organic electronics . The synthesis and properties of a diacenaphtho [1,2-e:1′,2′-l]pyrene and its symmetrical nitrogen analogue have been studied, opening doors to innovative applications .
Mechanism of Action
Target of Action
1,2-Dihydro Acenaphthylene-13C6, a derivative of acenaphthylene, is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .
Mode of Action
It is known to participate in various chemical reactions, such as Birch reduction , but its interaction with biological targets, if any, remains unclear.
Biochemical Pathways
For instance, it can be dioxygenated at the bridge double bond to form 1,2-dihydroxyacenaphthalene, a tautomer of 1-hydroxy-2-ketoacenaphthene .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility and may be absorbed through the skin . .
Result of Action
It’s worth noting that acenaphthylene, the parent compound, is listed as a group 3 carcinogen by the international agency for research on cancer .
Action Environment
The action of this compound is likely to be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its solubility and stability may be affected by the solvent used . .
Properties
IUPAC Name |
1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1+1,3+1,5+1,9+1,10+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRYPZZKDGJXCA-INDGIYAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235797 | |
Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-57-2 | |
Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189811-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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